Sulcofuron

Beschreibung

Eigenschaften

CAS-Nummer |

24019-05-4 |

|---|---|

Molekularformel |

C19H12Cl4N2O5S |

Molekulargewicht |

522.2 g/mol |

IUPAC-Name |

5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid |

InChI |

InChI=1S/C19H12Cl4N2O5S/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12/h1-9H,(H2,24,25,26)(H,27,28,29) |

InChI-Schlüssel |

MKUMTCOTMQPYTQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)O)Cl)Cl |

Andere CAS-Nummern |

24019-05-4 |

Synonyme |

5-chloro-2-(4-chloro-2-(3,4-chlorophenyl))phenoxyureidobenzenesulfonate sulcofuron |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sulcofuron chemical structure and properties

An In-Depth Technical Guide to Sulcofuron: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organochlorine compound classified as a phenylurea pesticide. It has been utilized as an insecticide and a mothproofing agent. This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of this compound. Detailed experimental protocols for the analysis of this compound, assessment of its acute oral toxicity, and evaluation of its primary mechanism of action through acetolactate synthase inhibition are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of pesticides and related chemical compounds.

Chemical Structure and Identification

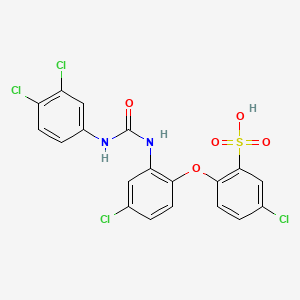

This compound is chemically described as 5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid[1]. The structural formula of this compound is provided below:

Chemical Structure of this compound

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid[1] |

| CAS Number | 24019-05-4[1] |

| Molecular Formula | C₁₉H₁₂Cl₄N₂O₅S[1] |

| SMILES | C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)O)Cl)Cl |

| InChI | InChI=1S/C19H12Cl4N2O5S/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12/h1-9H,(H2,24,25,26)(H,27,28,29) |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for understanding its environmental fate, transport, and biological interactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 522.2 g/mol [1] |

| XLogP3 | 5.3 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Exact Mass | 521.919153 u |

| Monoisotopic Mass | 519.922103 u |

| Topological Polar Surface Area | 113 Ų |

| Heavy Atom Count | 31 |

| Complexity | 725 |

| Density | 1.678 g/cm³ |

Note: Most properties are computationally derived and sourced from chemical databases.

Synthesis of this compound

A potential logical workflow for the synthesis of this compound is outlined below. This is a hypothetical pathway and would require experimental validation.

Caption: A plausible synthetic workflow for this compound.

Analytical Methodology

The determination of this compound in environmental samples can be achieved using liquid chromatography coupled with mass spectrometry. The following is a detailed protocol adapted from a method for the analysis of this compound in river water.

Experimental Protocol: Determination of this compound in Water Samples by LC-ESI-MS/MS

-

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a 500 mg Oasis HLB SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under a stream of nitrogen for 30 minutes.

-

Elute the analyte with 10 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol:water (1:1, v/v) for LC-MS/MS analysis.

-

-

2. Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 95% A, decrease to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined by direct infusion of a this compound standard.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum sensitivity.

-

Caption: Workflow for the analysis of this compound in water.

Mechanism of Action and Biological Activity

The primary mode of action of this compound as an insecticide is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in insects, plants, and microorganisms, but not in animals.

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis

Caption: Inhibition of ALS by this compound disrupts amino acid synthesis.

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is a general method that can be adapted for testing the inhibitory effect of this compound on ALS.

-

1. Enzyme Extraction

-

Homogenize insect tissue (e.g., from a target pest species) in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM sodium pyruvate, 1 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, and 10% v/v glycerol).

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

The supernatant contains the crude ALS enzyme extract.

-

-

2. ALS Activity Assay

-

Prepare a reaction mixture containing the extraction buffer and varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 1%).

-

Initiate the reaction by adding the enzyme extract to the reaction mixture.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 6 M H₂SO₄. This also facilitates the decarboxylation of the product, acetolactate, to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

-

3. Detection of Acetoin

-

Add a solution of 0.5% creatine (B1669601) followed by a solution of 5% α-naphthol (in 2.5 M NaOH).

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm using a spectrophotometer.

-

The inhibitory activity of this compound can be determined by comparing the absorbance of the samples containing the inhibitor to that of a control without the inhibitor.

-

Toxicological Profile

The acute oral toxicity of this compound can be assessed using standardized protocols. The following is a detailed methodology based on OECD Guideline 423 for acute oral toxicity testing in rats.

Experimental Protocol: Acute Oral Toxicity Study in Rats (OECD 423)

-

1. Test Animals

-

Use healthy, young adult rats (e.g., Wistar strain), typically females as they are generally more sensitive.

-

Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

-

-

2. Housing and Feeding

-

House the animals in individual cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.

-

Provide standard laboratory diet and water ad libitum, except for a fasting period of approximately 16 hours before administration of the test substance.

-

-

3. Administration of this compound

-

Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).

-

Administer a single oral dose by gavage. A starting dose of 300 mg/kg body weight is often used, followed by 2000 mg/kg if no mortality is observed.

-

-

4. Observation

-

Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Make detailed observations shortly after dosing and at least once daily for 14 days.

-

-

5. Necropsy

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Conduct a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.

-

Caption: Workflow for an acute oral toxicity study of this compound.

Spectroscopic Data

Conclusion

This compound is a well-characterized phenylurea insecticide with a clear mechanism of action involving the inhibition of acetolactate synthase. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and established experimental protocols for its analysis and toxicological assessment. While a specific synthesis protocol and experimental spectroscopic data are not widely available, the information presented herein provides a solid foundation for researchers and professionals working with this compound. Further research to elucidate a detailed synthetic route and obtain comprehensive spectroscopic data would be beneficial for the scientific community.

References

Unraveling the Insecticidal Action of Sulcofuron: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of the insecticide sulcofuron. While initial hypotheses may point towards various modes of action, this paper clarifies the current understanding based on available data and addresses potential areas of confusion with similarly named compounds.

This compound: Classification and Primary Use

This compound is identified as an organochlorine pesticide.[1] Historically, its primary application was not in agriculture but for non-crop purposes, most notably in the textile industry for mothproofing wool fabrics.[2][3] It is now considered an obsolete insecticide.[2]

Addressing the Mechanism of Action

A thorough review of scientific literature does not currently support the hypothesis that this compound acts by inhibiting acetyl-CoA carboxylase (ACCase) and subsequently disrupting fatty acid synthesis in insects. While the inhibition of fatty acid synthesis is a known insecticidal mechanism, it is not the established mode of action for this compound.

The Acetyl-CoA Carboxylase (ACCase) Inhibition Pathway: A General Overview

Although not the mechanism of this compound, understanding the inhibition of fatty acid synthesis as an insecticidal strategy is crucial for researchers in this field. Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in the first committed step of fatty acid biosynthesis.[4] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for the formation of long-chain fatty acids.

The overall process can be visualized as follows:

Figure 1. Generalized pathway of fatty acid synthesis and the impact of ACCase inhibition in insects.

Inhibition of ACCase leads to a depletion of malonyl-CoA, which in turn halts the production of fatty acids. Fatty acids are essential for numerous cellular functions, including:

-

Building cell membranes: A lack of fatty acids compromises the integrity of cell membranes.

-

Energy storage: Fatty acids are a primary form of energy storage.

-

Production of signaling molecules: Various signaling molecules are derived from fatty acids.

The disruption of these critical processes ultimately leads to developmental failure and mortality in the target insect.

Distinguishing this compound from Sulfoxaflor (B1682526)

It is imperative to distinguish this compound from the similarly named insecticide, sulfoxaflor . The two compounds have distinct chemical structures and, critically, different mechanisms of action.

Sulfoxaflor is a sulfoximine (B86345) insecticide that acts as a competitive modulator of the nicotinic acetylcholine (B1216132) receptor (nAChR). This mode of action places it in the IRAC (Insecticide Resistance Action Committee) Group 4C. By binding to nAChRs, sulfoxaflor mimics the action of the neurotransmitter acetylcholine, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.

The signaling pathway for nAChR modulators like sulfoxaflor can be illustrated as follows:

Figure 2. Mechanism of action of sulfoxaflor as a nicotinic acetylcholine receptor (nAChR) competitive modulator.

Experimental Protocols for Elucidating Mechanism of Action

To definitively determine the mechanism of action for an insecticide like this compound, a series of well-defined experimental protocols would be necessary.

Target-Site Assays

-

Enzyme Inhibition Assays: To test the hypothesis of ACCase inhibition, one would perform an in vitro enzyme assay. This involves isolating ACCase from a target insect species and measuring its activity in the presence and absence of this compound. A typical workflow is as follows:

Figure 3. Experimental workflow for determining the IC50 of a compound on insect ACCase.

-

Receptor Binding Assays: To investigate potential neurotoxic effects, such as those seen with sulfoxaflor, radioligand binding assays using insect neuronal membranes would be employed to see if this compound competes with known ligands for nAChRs or other neural receptors.

In Vivo Studies

-

Metabolomic Analysis: Exposing insects to this compound and then analyzing their metabolic profiles, specifically the levels of fatty acids and their precursors, could provide in vivo evidence for or against the disruption of fatty acid synthesis.

-

Synergist Studies: Using synergists that inhibit known metabolic pathways (e.g., P450 monooxygenases) can help determine if metabolic activation is required for toxicity or if the parent compound is the active molecule.

Summary of Quantitative Data

Due to the lack of evidence for this compound acting as an ACCase inhibitor, there is no quantitative data, such as IC50 or Ki values, to report for this specific interaction. Toxicological data from lethal dose studies are available in various databases but do not elucidate the specific molecular mechanism of action. For instance, oral lethal-dose studies in mice have noted effects like altered sleep time, ataxia, and diarrhea, which are general signs of toxicity.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of Sulcofuron

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Sulcofuron is an organochlorine pesticide characterized by a diphenylurea structure with chloro- and sulfophenoxy- substituents. Its chemical name is 5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid.[1] Due to its complex structure, containing a diaryl ether linkage, a urea (B33335) functional group, and a sulfonic acid moiety, its synthesis and purification require a multi-step approach with careful control of reaction conditions and purification techniques. This guide provides a comprehensive overview of a proposed synthetic route and detailed purification protocols for this compound, based on established organic chemistry principles.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a key diaryl ether intermediate followed by the formation of the urea linkage. The following sections detail a plausible synthetic pathway.

Overall Reaction Scheme:

The proposed synthesis involves two main stages:

-

Synthesis of the Diaryl Ether Intermediate: Formation of 2-amino-4-chlorophenol (B47367) derivative of 5-chloro-2-hydroxybenzenesulfonic acid.

-

Urea Formation: Reaction of the diaryl ether intermediate with 3,4-dichlorophenyl isocyanate to yield this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols:

Stage 1: Synthesis of the Diaryl Ether Intermediate (A Proposed Ullmann Condensation)

The formation of the diaryl ether linkage in this compound can be achieved via a copper-catalyzed Ullmann condensation. This reaction couples a phenol (B47542) with an aryl halide.[2]

-

Reactants:

-

2-Amino-4-chlorophenol

-

2,4-Dichlorobenzenesulfonyl chloride (as a precursor to the sulfonic acid)

-

Copper(I) iodide (CuI) as catalyst

-

Cesium carbonate (Cs2CO3) as base

-

Toluene (B28343) as solvent

-

-

Protocol:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-chlorophenol (1 equivalent), 2,4-dichlorobenzenesulfonyl chloride (1 equivalent), CuI (0.1 equivalents), and Cs2CO3 (2 equivalents).

-

Add dry toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the base and copper salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude diaryl ether intermediate. This intermediate would then be hydrolyzed to the sulfonic acid.

-

Stage 2: Urea Formation

The final step in the proposed synthesis is the formation of the N,N'-diphenylurea core by reacting the amino group of the diaryl ether intermediate with an isocyanate.

-

Reactants:

-

Diaryl ether intermediate from Stage 1

-

3,4-Dichlorophenyl isocyanate

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

-

Protocol:

-

Dissolve the diaryl ether intermediate (1 equivalent) in the anhydrous aprotic solvent in a dry reaction flask under an inert atmosphere.

-

Slowly add a solution of 3,4-dichlorophenyl isocyanate (1 equivalent) in the same solvent to the reaction mixture at room temperature with stirring.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

If a precipitate forms, it is likely the desired this compound product. The product can be collected by filtration.

-

If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude this compound.

-

| Parameter | Stage 1 (Diaryl Ether Synthesis) | Stage 2 (Urea Formation) |

| Reaction Type | Ullmann Condensation | Nucleophilic Addition |

| Key Reagents | 2-Amino-4-chlorophenol, 2,4-Dichlorobenzenesulfonyl chloride, CuI, Cs2CO3 | Diaryl ether intermediate, 3,4-Dichlorophenyl isocyanate |

| Solvent | Toluene | THF or DCM |

| Temperature | Reflux (~110°C) | Room Temperature |

| Typical Reaction Time | 12-24 hours | 1-4 hours |

| Anticipated Yield | 60-80% (based on similar reactions) | >90% (based on similar reactions) |

Purification of this compound

The purification of the final this compound product is critical to remove unreacted starting materials, by-products, and catalysts. Due to the presence of a polar sulfonic acid group and nonpolar organochlorine moieties, a combination of techniques may be necessary.

Purification Workflow:

Caption: General workflow for the purification of this compound.

Experimental Protocols for Purification:

1. Recrystallization

Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is crucial and depends on the solubility of this compound and its impurities. Given the polar sulfonic acid group, a polar solvent or a mixed solvent system is likely required.

-

Solvent Selection:

-

Potential solvents include ethanol, methanol (B129727), water, or mixtures such as ethanol/water.[3][4]

-

The ideal solvent should dissolve this compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures.

-

-

Protocol:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

If charcoal was added, perform a hot gravity filtration to remove it.

-

Allow the hot, clear solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum.

-

2. Column Chromatography

If recrystallization does not provide a product of sufficient purity, column chromatography can be employed. A reversed-phase silica (B1680970) gel would be suitable for separating polar compounds like this compound.

-

Stationary Phase: C18-bonded silica gel.

-

Mobile Phase: A gradient of a polar organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the sulfonic acid group and improve peak shape.

-

Protocol:

-

Prepare a column with the C18-bonded silica gel slurry in the initial mobile phase.

-

Dissolve the crude this compound in a minimum amount of the mobile phase.

-

Load the sample onto the top of the column.

-

Elute the column with the mobile phase, gradually increasing the polarity (increasing the proportion of the organic solvent).

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

| Purification Technique | Key Parameters | Expected Outcome |

| Recrystallization | Solvent system (e.g., Ethanol/Water), Cooling rate | Removal of soluble impurities, yielding crystalline solid. |

| Column Chromatography | Stationary Phase (C18 Silica), Mobile Phase Gradient (e.g., Water/Methanol with Formic Acid) | Separation of compounds with different polarities. |

Purity Assessment:

The purity of the synthesized and purified this compound should be assessed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the number of components in the purified product.

-

High-Performance Liquid Chromatography (HPLC): To determine the quantitative purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound.[1]

References

- 1. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide to Sulcofuron (CAS No. 24019-05-4)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Sulcofuron, identified by the CAS number 24019-05-4, is an organochlorine compound belonging to the phenylurea class of chemicals. It has been utilized as both an insecticide, particularly for mothproofing textiles, and a herbicide.[1][2][3] The sodium salt of this compound, known as this compound-sodium (CAS No. 3567-25-7), is a common form in which this compound is formulated.[4]

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₂Cl₄N₂O₅S | [5] |

| Molecular Weight | 522.2 g/mol | [5] |

| IUPAC Name | 5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid | [5] |

| Physical Description | White solid | [4] |

| Formulation | Often formulated as an 80% active ingredient wettable powder (for this compound-sodium) | [4] |

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, targeting distinct biological pathways in plants and insects.

Herbicidal Activity: Inhibition of Acetolactate Synthase (ALS)

The primary mode of herbicidal action for this compound, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][7] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[8][9] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to a deficiency in these vital building blocks, ultimately resulting in plant death.[8]

The signaling pathway affected by this compound in plants is the branched-chain amino acid biosynthesis pathway.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound-sodium - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | C19H12Cl4N2O5S | CID 62506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Sulcofuron-Sodium: A Technical Examination of its Potential Herbicidal Activity

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide explores the potential herbicidal activity of sulcofuron-sodium (B1264833). While primarily documented as a moth-proofing insecticide, its classification as a sulfonylurea suggests a probable, yet uncharacterized, herbicidal mechanism of action through the inhibition of acetolactate synthase (ALS). This document provides a detailed overview of the established herbicidal activity of the sulfonylurea class, including their mechanism of action, representative efficacy data, and standardized experimental protocols for assessing herbicidal effects. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential phytotoxicity of this compound-sodium and other related compounds.

Introduction

This compound-sodium, the sodium salt of this compound, is an organochlorine compound belonging to the sulfonylurea class of chemicals.[1][2] Its documented primary application is as an insecticide, specifically for the moth-proofing of wool fabrics in the textile industry.[1][3] However, the sulfonylurea chemical family is renowned for its potent herbicidal properties.[4] Members of this class are widely used in agriculture to control a variety of broadleaf weeds and some grasses at very low application rates.

Given the structural classification of this compound-sodium as a sulfonylurea, it is highly probable that it exhibits herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, a mechanism common to this entire class of herbicides. This guide, therefore, delves into the potential herbicidal profile of this compound-sodium by examining the well-established characteristics of sulfonylurea herbicides.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of sulfonylurea compounds stems from their ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms. As these amino acids are essential for protein synthesis and, consequently, cell growth and division, the inhibition of ALS leads to the starvation of these vital building blocks.

The process unfolds as follows:

-

Uptake and Translocation: Sulfonylurea herbicides are absorbed by both the roots and foliage of plants and are translocated through the xylem and phloem to the plant's growing points.

-

Enzyme Inhibition: At these meristematic tissues, the herbicide binds to the ALS enzyme, blocking its catalytic activity. This inhibition is highly specific and occurs at very low concentrations.

-

Depletion of Amino Acids: The blockage of the biosynthetic pathway leads to a rapid cessation of the production of valine, leucine, and isoleucine.

-

Cessation of Growth: Without these essential amino acids, protein synthesis and cell division halt, leading to an immediate stop in plant growth.

-

Phytotoxic Symptoms: Visible symptoms of herbicidal action, such as chlorosis (yellowing), purpling of veins, and necrosis (tissue death), typically appear several days after application, as the plant's existing reserves are depleted. Ultimately, the plant dies due to the inability to produce new cells and maintain metabolic functions.

Signaling Pathway of ALS Inhibition

Quantitative Data on Herbicidal Efficacy of Sulfonylureas

While specific quantitative data on the herbicidal activity of this compound-sodium is not available in public literature, the following table summarizes the efficacy of several other sulfonylurea herbicides against various weed species. This data is presented to provide a representative understanding of the potential potency of this chemical class. Efficacy is often measured by the concentration required to inhibit growth by 50% (IC50 or GR50) or as a percentage of weed control in field studies.

| Herbicide | Target Weed Species | Efficacy Metric | Value | Reference |

| Chlorsulfuron | Brassica napus | pIC50 | Varies by derivative | |

| Metsulfuron-methyl | Convolvulus arvensis | Weed weight reduction | 65-68% | |

| Tribenuron-methyl | Sonchus arvensis | Weed weight reduction | 80% | |

| Nicosulfuron | Echinochloa crus-galli | Weed control efficacy | >95% | |

| Rimsulfuron | Solanum rostratum | Shoot fresh weight reduction | Low efficacy | |

| Sulfosulfuron + Metsulfuron methyl | Amaranthus retroflexus | Herbicide efficacy | ~22% increase with high CO2 |

Note: The efficacy of sulfonylurea herbicides can be influenced by factors such as weed growth stage, environmental conditions (e.g., temperature, humidity, CO2 levels), and the development of herbicide resistance in weed populations.

Experimental Protocols

To determine the herbicidal activity of a compound like this compound-sodium, a combination of in vitro and in vivo assays would be employed.

In Vitro ALS Enzyme Activity Assay

This assay directly measures the inhibitory effect of the test compound on the ALS enzyme.

Objective: To determine the concentration of this compound-sodium required to inhibit the activity of isolated ALS enzyme by 50% (IC50).

Materials:

-

Plant tissue from a susceptible species (e.g., etiolated corn shoots)

-

Extraction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5, containing pyruvate, MgCl2, and thiamine (B1217682) pyrophosphate)

-

Test compound (this compound-sodium) dissolved in an appropriate solvent (e.g., acetone (B3395972) or DMSO)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.0, containing pyruvate, MgCl2, thiamine pyrophosphate, and FAD)

-

Creatine (B1669601) and α-naphthol solution

-

NaOH solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize young plant tissue in cold extraction buffer. Centrifuge the homogenate at low temperature and collect the supernatant containing the crude enzyme extract.

-

Assay Preparation: In a microplate or test tubes, add the reaction buffer, the enzyme extract, and varying concentrations of this compound-sodium. Include a control with no herbicide.

-

Enzyme Reaction: Incubate the mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction (conversion of pyruvate to acetolactate) to proceed.

-

Color Development: Stop the reaction by adding sulfuric acid. This also decarboxylates the acetolactate to acetoin (B143602). Add creatine and α-naphthol and incubate to allow for color development. The intensity of the red color is proportional to the amount of acetoin formed.

-

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound-sodium relative to the control. Determine the IC50 value by plotting the inhibition percentage against the log of the herbicide concentration.

Whole-Plant Bioassay

This assay evaluates the effect of the test compound on the growth and development of whole plants.

Objective: To determine the dose of this compound-sodium required to reduce plant growth by 50% (GR50) and to observe phytotoxicity symptoms.

Materials:

-

Seeds of a susceptible indicator plant species (e.g., cress, lettuce, or a target weed species).

-

Potting medium (e.g., soil, sand, or a soil-less mix).

-

Pots or trays.

-

Test compound (this compound-sodium) formulated for application (e.g., as a solution or granular form).

-

Controlled environment growth chamber or greenhouse.

-

Spray chamber for post-emergence application.

Procedure:

-

Planting: Sow seeds in pots filled with the chosen growth medium and allow them to germinate and grow to a specific stage (e.g., 1-2 leaf stage for post-emergence application).

-

Herbicide Application:

-

Pre-emergence: Apply a solution of this compound-sodium at various concentrations to the soil surface immediately after planting.

-

Post-emergence: Apply the herbicide solution as a fine spray over the foliage of the young plants.

-

-

Growth Conditions: Place the treated plants in a growth chamber with controlled light, temperature, and humidity.

-

Evaluation: After a set period (e.g., 14-21 days), assess the plants for signs of injury, such as chlorosis, necrosis, stunting, and malformation.

-

Data Collection: Measure parameters such as plant height, shoot fresh weight, and shoot dry weight.

-

Data Analysis: Calculate the percent reduction in growth for each treatment compared to an untreated control. Determine the GR50 value by regressing the growth reduction against the herbicide dose.

Experimental Workflow for Herbicidal Activity Screening

Conclusion

While this compound-sodium is commercially recognized as an insecticide, its chemical identity as a sulfonylurea strongly implies a potential for herbicidal activity through the inhibition of the acetolactate synthase enzyme. This guide provides a comprehensive technical framework based on the known properties of sulfonylurea herbicides to facilitate future research into the phytotoxic effects of this compound-sodium. The detailed mechanism of action and standardized experimental protocols outlined herein offer a clear pathway for the empirical evaluation of its herbicidal efficacy. Such investigations are crucial for a complete toxicological and environmental profiling of this compound.

References

- 1. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 2. This compound-sodium | C19H11Cl4N2NaO5S | CID 23669621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-sodium - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulcofuron: An In-depth Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Sulcofuron is an obsolete organochlorine insecticide, and as such, comprehensive and recent experimental data on its environmental fate and degradation are scarce in publicly available literature. This guide summarizes the available information and provides a framework for understanding its potential environmental behavior based on its physicochemical properties and data from structurally related compounds. Significant data gaps exist, particularly concerning its degradation kinetics and mobility parameters.

Physicochemical Properties

A compound's physicochemical properties are fundamental to understanding its environmental distribution and fate. The available data for this compound are presented below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid | PubChem[1] |

| CAS Number | 24019-05-4 | PubChem[1] |

| Molecular Formula | C₁₉H₁₂Cl₄N₂O₅S | PubChem[1] |

| Molecular Weight | 522.2 g/mol | PubChem[1] |

| XLogP3 | 5.3 | PubChem[1] |

| Water Solubility | Data Not Available | |

| Vapor Pressure | Data Not Available | |

| Henry's Law Constant | Data Not Available | |

| pKa | Data Not Available |

Environmental Degradation

The degradation of a pesticide in the environment can occur through abiotic (chemical) and biotic (microbial) processes. Due to the lack of specific experimental data for this compound, the following sections provide a general overview of the expected degradation pathways for similar chemical structures, such as other urea-based pesticides.

Abiotic Degradation

2.1.1 Hydrolysis

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some pesticides. The rate of hydrolysis is often dependent on the pH of the water. For many urea-based pesticides, the urea (B33335) bridge can be susceptible to cleavage under certain pH conditions.

Quantitative Data: Hydrolysis

| pH | Half-life (DT₅₀) | Temperature (°C) | Source |

| Data Not Available for this compound |

2.1.2 Photolysis

Photolysis, or photodegradation, is the breakdown of a chemical by light, particularly in the UV spectrum of sunlight. This process can be a major route of dissipation for pesticides present on soil surfaces or in the upper layers of water bodies.

Quantitative Data: Aqueous Photolysis

| Condition | Half-life (DT₅₀) | Quantum Yield | Source |

| Data Not Available for this compound |

Biotic Degradation

Microbial degradation is a key process in the breakdown of pesticides in soil and aquatic systems. Microorganisms utilize the pesticide as a source of carbon and energy, leading to its transformation and, ultimately, mineralization.

2.2.1 Aerobic Degradation

In the presence of oxygen, aerobic microorganisms can degrade a wide range of organic compounds.

Quantitative Data: Aerobic Soil Metabolism

| Soil Type | Half-life (DT₅₀) (days) | Temperature (°C) | Organic Carbon (%) | Source |

| Data Not Available for this compound |

2.2.2 Anaerobic Degradation

In environments with limited or no oxygen, such as flooded soils and sediments, anaerobic microorganisms dominate the degradation processes.

Quantitative Data: Anaerobic Water-Sediment Metabolism

| System | Half-life (DT₅₀) (days) - Total System | Half-life (DT₅₀) (days) - Water Phase | Half-life (DT₅₀) (days) - Sediment Phase | Source |

| Data Not Available for this compound |

Environmental Mobility

The mobility of a pesticide in the environment determines its potential to move from the application site to other environmental compartments, such as groundwater.

Adsorption/Desorption

The tendency of a pesticide to bind to soil particles is a key factor in its mobility. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a common measure of this tendency.

Quantitative Data: Mobility

| Parameter | Value | Source |

| Koc (L/kg) | Data Not Available | |

| Mobility Class | Data Not Available |

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from water.

Quantitative Data: Bioaccumulation

| Parameter | Value | Species | Source |

| BCF | 74.13 (Predicted) | ECHEMI | |

| Bioaccumulation Potential | Low |

A BCF value of less than 1,000 suggests a low potential for bioaccumulation.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often used to study the environmental fate of chemicals.

Hydrolysis

A typical hydrolysis study involves dissolving the test substance in sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9). The solutions are maintained at a constant temperature in the dark. Samples are taken at various intervals and analyzed for the concentration of the parent compound and any major degradation products.

Photolysis

Aqueous photolysis studies expose a solution of the test substance to a light source that simulates natural sunlight. The experiment is conducted at a constant temperature. Samples are collected over time to determine the rate of degradation. Control samples are kept in the dark to account for any hydrolysis or other non-photolytic degradation.

Aerobic and Anaerobic Soil Metabolism

These studies use viable soil samples incubated in the dark at a controlled temperature and moisture content. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the system is purged with an inert gas like nitrogen. The test substance, often radiolabeled, is applied to the soil. At various time points, soil samples are extracted and analyzed to determine the concentration of the parent compound and its metabolites. Volatile compounds and CO₂ are trapped to create a mass balance.

Water-Sediment Studies (OECD 308)

This study simulates the conditions in a natural water body with sediment. A layer of sediment is placed at the bottom of a vessel and is overlain with water. The test substance is added to the water phase. The system is incubated in the dark at a constant temperature. Both aerobic and anaerobic conditions can be simulated. Water and sediment samples are collected at intervals and analyzed for the parent compound and its transformation products. This study provides information on the partitioning of the chemical between water and sediment and its degradation in the total system.

Analytical Methods

The determination of this compound and its potential degradation products in environmental matrices requires sensitive and selective analytical methods. Based on its chemical structure and studies on similar compounds, the following techniques are relevant:

-

Sample Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from water samples. For soil and sediment, solvent extraction followed by cleanup steps is necessary.

-

Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a diode array detector (DAD) or a mass spectrometer (MS), is a common technique for the analysis of urea-based pesticides. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS) provides high sensitivity and selectivity for the determination of these analytes in complex matrices.

Visualizations

Logical Relationship of Environmental Fate Processes

Caption: Interplay of degradation and transport processes for this compound.

General Experimental Workflow for a Water-Sediment Study (OECD 308)

Caption: Workflow for an OECD 308 water-sediment degradation study.

Hypothetical Degradation Pathway

Given the structure of this compound, a plausible initial degradation step in both biotic and abiotic pathways could be the cleavage of the urea bridge, a common degradation pathway for phenylurea herbicides. This would result in the formation of two main fragments. Further degradation would likely involve modification of the aromatic rings.

Caption: A hypothetical initial degradation pathway for this compound.

References

Toxicological Profile of Sulcofuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcofuron, also known by its trade name Mitin FF, is an organochlorine insecticide primarily used for moth-proofing wool fabrics in the textile industry.[1][2] As a chemical agent with potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential for risk assessment and the development of safe handling and use practices. This technical guide provides a comprehensive overview of the available toxicological data on this compound, including its acute, sub-chronic, developmental, and genotoxic effects. The information is compiled from various sources, including the U.S. Environmental Protection Agency's (EPA) Reregistration Eligibility Decision (RED) document, to provide a detailed resource for researchers and professionals.

Chemical and Physical Properties

This compound is a white, powdered solid. It has a low vapor pressure, suggesting that inhalation exposure to the pure chemical at room temperature is unlikely. Key physical and chemical properties are summarized in the table below.[1]

| Property | Value |

| Physical State | Powder |

| Color | White |

| Melting Point | 208°C (decomposes) |

| Density | 1690 kg/m ³ |

| Solubility in Water | 2% at 100°C |

| Vapor Pressure | 1.9 x 10⁻⁹ Pascal |

| Octanol/Water Partition Coefficient (log Kow) | 78.51 ± 10.6 |

| pH | 7.46 |

| Stability | Decomposes during melting |

Data sourced from the EPA Reregistration Eligibility Decision (RED) for Mitin FF.[1]

Toxicological Data

The toxicological database for this compound indicates a low to moderate order of acute toxicity. The primary concerns from high-dose exposures appear to be related to neurotoxicity and localized skin effects.

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high-dose exposure to a substance. For this compound, these studies have been conducted via oral, dermal, and inhalation routes. The results place this compound in Toxicity Category III (low to moderate toxicity) for acute oral, dermal, and inhalation effects. It is classified as a moderate eye irritant (Toxicity Category II) and a slight dermal irritant (Toxicity Category IV). It is not considered a dermal sensitizer.[1][3]

| Study | Species | Route | Results | Toxicity Category |

| Acute Oral LD₅₀ | Rat (male) | Oral | 849 mg/kg | III |

| Rat (female) | Oral | 476 mg/kg | III | |

| Acute Dermal LD₅₀ | Rat | Dermal | >2000 mg/kg | III |

| Acute Inhalation LC₅₀ | Rat | Inhalation | >4.82 mg/L | III |

| Primary Eye Irritation | Rabbit | Ocular | Moderate Irritant | II |

| Primary Dermal Irritation | Rabbit | Dermal | Slight Irritant | IV |

| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | N/A |

Data sourced from the EPA Reregistration Eligibility Decision (RED) for Mitin FF.[1]

Signs of acute toxicity observed in these studies included sedation, ruffled fur, hunched posture, and uncoordinated movements, which are indicative of neurotoxic effects.[1]

Sub-chronic Toxicity

A 90-day dermal toxicity study was conducted in rats to assess the effects of repeated exposure. The No Observed Adverse Effect Level (NOAEL) for systemic toxicity was the highest dose tested, while the NOAEL for dermal toxicity was established at 100 mg/kg/day.

| Study | Species | Duration | NOAEL (Systemic) | LOAEL (Systemic) | NOAEL (Dermal) | LOAEL (Dermal) | Effects at LOAEL (Dermal) |

| 90-Day Dermal Toxicity | Rat | 90 days | >1000 mg/kg/day | - | 100 mg/kg/day | 1000 mg/kg/day | Erythema, scaling, and necrosis of the skin |

Data sourced from the EPA Reregistration Eligibility Decision (RED) for Mitin FF.[1]

Developmental and Reproductive Toxicity

A developmental toxicity study in rabbits indicated that this compound is not a developmental toxicant at the doses tested. Maternal toxicity was observed at higher doses, but no adverse effects on fetal development were seen even at the highest dose tested.

| Study | Species | Maternal NOAEL | Maternal LOAEL | Developmental NOAEL | Developmental LOAEL | Maternal Effects at LOAEL |

| Developmental Toxicity | Rabbit | 100 mg/kg/day | 300 mg/kg/day | >1000 mg/kg/day | - | Decreased body weight gain and food consumption |

Data sourced from the EPA Reregistration Eligibility Decision (RED) for Mitin FF.[3]

As this compound is a non-food use chemical and subchronic studies did not indicate toxicological endpoints of concern that would be relevant to chronic exposure, chronic toxicity and carcinogenicity studies were not required by the EPA.[1]

Genotoxicity

A battery of mutagenicity studies was conducted to assess the genotoxic potential of this compound. The results of these studies were negative, indicating that this compound did not cause mutagenic effects.[3]

| Assay | Result |

| Mutagenicity Battery | Negative |

Data sourced from the EPA Reregistration Eligibility Decision (RED) Fact Sheet for Mitin FF.[3]

Mechanism of Action

While the precise molecular mechanism of action of this compound has not been extensively detailed in the available literature, its classification as a neurotoxin and the observed clinical signs in acute toxicity studies (sedation, ataxia) suggest that it acts on the central nervous system.[4] Many insecticides exert their neurotoxic effects by interfering with ion channels or neurotransmitter receptors.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are not publicly available. However, the studies were conducted to meet EPA data requirements, and therefore would have followed standardized guidelines, such as those from the Office of Prevention, Pesticides and Toxic Substances (OPPTS) or the Organization for Economic Co-operation and Development (OECD). Below are generalized workflows for key toxicological studies.

Acute Oral Toxicity (LD₅₀) Study Workflow

90-Day Dermal Toxicity Study Workflow

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. This compound-sodium | C19H11Cl4N2NaO5S | CID 23669621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Low dose assessment of the carcinogenicity of furan in male F344/N Nctr rats in a 2-year gavage study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of Sulcofuron in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcofuron is an organochlorine pesticide belonging to the 1,3-diphenylurea (B7728601) class of compounds.[1][2] Its chemical structure includes chloro substituents at the 3-, 4-, and 5'-positions, and a 4-chloro-2-sulfophenoxy group at the 2'-position.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including formulation development, environmental fate studies, and analytical method development. This technical guide provides a comprehensive overview of the expected solubility of this compound based on its physicochemical properties and the general behavior of structurally related compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also outlines a detailed experimental protocol for determining its solubility and presents a visual workflow of this process.

Physicochemical Properties of this compound

A substance's solubility is largely dictated by its physical and chemical characteristics. Key properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂Cl₄N₂O₅S | [1] |

| Molecular Weight | 522.2 g/mol | |

| XLogP3 | 5.3 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Topological Polar Surface Area | 113 Ų |

The presence of both polar functional groups (urea, sulfonic acid) and non-polar moieties (chlorinated phenyl rings) suggests that this compound will exhibit a range of solubilities in different organic solvents. The high XLogP3 value indicates a significant lipophilic character, suggesting better solubility in less polar organic solvents. However, the capacity for hydrogen bonding and the presence of a polar surface area will contribute to its solubility in more polar organic media.

Hypothetical Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Methanol | Polar Protic | Expected to be moderately soluble | Capable of hydrogen bonding with the urea (B33335) and sulfonic acid groups of this compound. |

| Ethanol | Polar Protic | Expected to be moderately soluble | Similar to methanol, can engage in hydrogen bonding. |

| Acetone | Polar Aprotic | Expected to be soluble | Can act as a hydrogen bond acceptor and has a moderate polarity. |

| Dichloromethane | Non-polar | Expected to be sparingly soluble | The lipophilic nature of the chlorinated rings may allow for some interaction. |

| Toluene | Non-polar | Expected to be poorly soluble | Limited interaction with the polar functional groups of this compound. |

| Hexane | Non-polar | Expected to be poorly soluble | As a non-polar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar regions of the this compound molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble | A strong hydrogen bond acceptor that can effectively solvate the urea and sulfonic acid protons. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Expected to be soluble | Similar to DMSO, it is a polar aprotic solvent capable of solvating polar molecules. |

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on the widely used isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of different known concentrations.

-

Analyze the calibration standards using the chosen analytical method (e.g., HPLC) to construct a calibration curve of response versus concentration.

3. Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution using the same analytical method used for the calibration standards.

4. Data Analysis:

-

From the calibration curve, determine the concentration of this compound in the diluted solution.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

This guide provides a foundational understanding of the expected solubility of this compound and a robust methodology for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.

References

History and development of Sulcofuron as a pesticide

An In-Depth Technical Guide to the History and Development of Sulcofuron as a Pesticide

This technical guide provides a comprehensive overview of the history, development, and scientific understanding of this compound, a pesticide primarily used for the mothproofing of wool. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound, often referred to by its commercial name Mitin FF, is an organochlorine pesticide belonging to the phenylurea class of chemicals.[1] Its sodium salt, this compound-sodium, has been a significant agent in the textile industry for the protection of woolen fabrics against keratin-digesting insect larvae, such as those of the common clothes moth (Tineola bisselliella) and carpet beetles (Anthrenus species).[1][2][3] This guide details the available technical information regarding its development, mechanism of action, synthesis, and toxicological profile.

History and Development

The development of this compound is credited to Ciba-Geigy. Marketed under the name Mitin FF, its use as a mothproofing agent dates back to at least 1948 in the United States.[2] It was designed to be applied during the wool dyeing process, binding to the fibers in a manner similar to acid dyes, rendering it a "permanent" treatment that is resistant to washing and dry-cleaning. This long-lasting efficacy made it a valuable tool for preserving the quality and integrity of woolen textiles.

Chemical Properties and Synthesis

This compound is a complex organic molecule with multiple chlorinated aromatic rings and a sulfonic acid group. Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound and this compound-sodium

| Property | Value | Source |

| This compound | ||

| IUPAC Name | 5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid | PubChem |

| Molecular Formula | C₁₉H₁₂Cl₄N₂O₅S | |

| Molecular Weight | 522.2 g/mol | |

| CAS Number | 24019-05-4 | |

| This compound-sodium | ||

| IUPAC Name | sodium 5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate | PubChem |

| Molecular Formula | C₁₉H₁₁Cl₄N₂NaO₅S | PubChem |

| Molecular Weight | 544.2 g/mol | |

| CAS Number | 3567-25-7 | |

| Appearance | White solid | Haz-Map |

Synthesis of this compound-sodium

A detailed, publicly available experimental protocol for the industrial synthesis of this compound-sodium is not readily found in scientific literature or patents. However, based on its chemical structure, a plausible multi-step synthetic pathway can be hypothesized. The core of the molecule is a 1,3-diphenylurea (B7728601) derivative. The synthesis would likely involve the formation of this urea (B33335) linkage and the ether bond connecting the two main aromatic portions of the molecule.

Hypothetical Synthesis Pathway:

A possible synthetic route could involve the following key steps:

-

Formation of a substituted diphenyl ether: This could be achieved through a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, between a substituted phenol (B47542) and a chlorinated nitrobenzene (B124822) derivative.

-

Reduction of the nitro group: The nitro group on the diphenyl ether intermediate would then be reduced to an amine.

-

Formation of the urea linkage: The resulting amine could then be reacted with a substituted phenyl isocyanate or phosgene (B1210022) followed by a substituted aniline (B41778) to form the 1,3-diphenylurea structure.

-

Sulfonation: The final step would involve the sulfonation of the appropriate aromatic ring to introduce the sulfonic acid group.

-

Salt formation: The sulfonic acid would then be neutralized with a sodium base, such as sodium hydroxide, to yield this compound-sodium.

Mode of Action

This compound acts as a stomach poison in keratin-digesting insect larvae. The primary mechanism involves the ingestion of treated wool fibers by the larvae. Once inside the insect's digestive system, the compound is released and exerts its toxic effects.

One source suggests that this compound inhibits an enzyme essential for the breakdown of keratin, the main protein in wool. The larvae of clothes moths and carpet beetles possess specialized digestive enzymes that can break down the disulfide bonds in keratin. By inhibiting these enzymes, this compound effectively prevents the larvae from obtaining nutrients from the wool, leading to starvation and death. It is also suggested that the compound or its toxic breakdown products are absorbed from the digestive tract.

It is important to note that some literature incorrectly attributes the mode of action of this compound to the inhibition of acetolactate synthase (ALS). ALS inhibition is a well-established mechanism for sulfonylurea herbicides, which disrupt the synthesis of branched-chain amino acids in plants. This is not a recognized insecticidal mode of action, and its attribution to this compound is likely a misinterpretation based on the "sulfo" prefix in its name.

Efficacy and Application in Mothproofing

This compound-sodium is applied to wool from an aqueous solution, typically during the dyeing process in an acidic dyebath. The compound has an affinity for the wool fiber and binds to it in a similar manner to acid dyes, resulting in a durable and long-lasting mothproof finish.

Detailed, publicly available quantitative data on the efficacy of this compound for mothproofing, such as larval mortality rates at specific concentrations on treated fabric, are scarce. However, its long history of use and commercial success as Mitin FF attest to its effectiveness in protecting woolen materials from insect damage.

Experimental Protocol for Efficacy Testing (General)

While a specific protocol for testing this compound's efficacy is not available, a general procedure for evaluating mothproofing agents would typically involve the following steps:

-

Treatment of Fabric: Wool fabric swatches are treated with varying concentrations of the mothproofing agent under simulated industrial application conditions (e.g., in a laboratory-scale dyeing apparatus).

-

Bioassay: The treated and untreated (control) fabric swatches are exposed to a specified number of moth larvae (e.g., Tineola bisselliella) in a controlled environment (temperature and humidity).

-

Evaluation: After a set period, the efficacy is assessed based on one or more of the following metrics:

-

Larval mortality.

-

Weight loss of the fabric swatches due to larval feeding.

-

Visual assessment of damage to the fabric.

-

-

Durability Testing: To assess the permanence of the treatment, the bioassay is repeated after the treated fabric has undergone a series of standardized washing or dry-cleaning cycles.

Toxicological Profile

This compound is described as having low to moderate toxicity. The available quantitative toxicological data are summarized below.

Table 2: Summary of Toxicological Data for this compound-sodium

| Study Type | Species | Route | Value | Source |

| Acute Inhalation Toxicity | Rat | Inhalation | LC₅₀ > 4,820 mg/m³ / 4hr | |

| 90-Day Dermal Study | Rat | Dermal | LOAEL > 1,000 mg/kg/day | |

| Oral Lethal Dose Studies | Mouse | Oral | Caused altered sleep time, ataxia, and diarrhea |

Experimental Protocols for Toxicological Studies (General)

Detailed experimental protocols for the toxicological studies of this compound are not publicly available. However, such studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

A 90-day dermal toxicity study in rats, for instance, would typically involve:

-

Animal Selection: A specified number of male and female rats of a particular strain are used.

-

Dose Groups: At least three dose levels of the test substance and a control group (vehicle only) are established.

-

Application: The test substance is applied daily to a shaved area of the rats' skin for 90 days.

-

Observations: The animals are observed daily for signs of toxicity. Body weight and food consumption are monitored regularly.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for pathological changes.

Environmental Fate

There is a notable lack of publicly available data on the environmental fate of this compound-sodium. A safety data sheet for the compound indicates that data on its persistence, degradability, and bioaccumulative potential are not available. Its application method within the industrial setting of dye houses suggests that the primary route of environmental release would be through wastewater from textile mills. The environmental quality standard for this compound in fresh water has been set at 25 µg/L in some jurisdictions.

Analytical Methods

The detection and quantification of this compound in various matrices are crucial for monitoring its presence in the environment and on treated textiles.

Analysis in Environmental Samples

For environmental water samples, a common analytical technique is liquid chromatography combined with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. A general workflow for this analysis is as follows:

-

Sample Preparation: The water sample may undergo pre-concentration and purification using techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

-

LC Separation: The extracted sample is injected into a liquid chromatograph, where this compound is separated from other components in the sample on a chromatographic column.

-

MS/MS Detection: The separated this compound is then introduced into a tandem mass spectrometer. The molecule is ionized, and specific parent and daughter ions are monitored, allowing for highly specific and sensitive quantification.

Analysis in Wool

While a specific standardized method for this compound in wool is not detailed in the search results, a general approach would involve:

-

Extraction: Extracting the this compound from the wool fibers using a suitable organic solvent.

-

Clean-up: Removing interfering substances from the extract, such as wool fats and dyes.

-

Instrumental Analysis: Quantifying the this compound in the cleaned-up extract using a technique like high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS).

Conclusion

This compound, primarily as its sodium salt under the trade name Mitin FF, has had a long history as an effective and durable mothproofing agent for wool. Its development by Ciba-Geigy provided the textile industry with a reliable solution to protect valuable goods from insect damage. Its mode of action as a stomach poison is tailored to its specific use against keratin-digesting larvae. While its history of use is well-documented, detailed public information regarding its synthesis, quantitative efficacy, and comprehensive toxicological and environmental fate profiles is limited. This guide has synthesized the available technical information to provide a thorough overview for the scientific community.

References

Sulcofuron and its Derivatives: A Technical Guide for Agrochemical Research

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulcofuron and its derivatives represent a class of herbicidal compounds structurally characterized as substituted diphenylurea sulfonic acids. While specific research on a broad range of this compound derivatives is limited in publicly accessible literature, the core structure belongs to the well-established class of sulfonylurea and phenylurea herbicides. This technical guide synthesizes the available information on this compound's chemical nature, its established mechanism of action through the inhibition of acetolactate synthase (ALS), and provides generalized experimental protocols for its synthesis and herbicidal evaluation based on related compounds. The guide also presents a logical framework for understanding the structure-activity relationships (SAR) within this class of herbicides, offering a valuable resource for researchers engaged in the discovery and development of novel agrochemicals.

Introduction to this compound

This compound is an organochlorine pesticide belonging to the class of 1,3-diphenylureas. Its chemical structure features chloro-substituents at the 3-, 4-, and 5'-positions, and a 4-chloro-2-sulfophenoxy group at the 2'-position. While primarily classified as an insecticide and an epitope, its structural similarity to other phenylurea herbicides suggests potential herbicidal activity. The presence of the sulfonic acid group is a key feature, influencing its physicochemical properties such as solubility and mobility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid |

| Molecular Formula | C₁₉H₁₂Cl₄N₂O₅S |

| Molecular Weight | 522.2 g/mol |

| CAS Number | 24019-05-4 |

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The primary mode of action for sulfonylurea and related herbicides, including likely that of this compound and its derivatives, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to a cessation of cell division and, ultimately, plant death.[1] This pathway is absent in animals, which accounts for the low mammalian toxicity of ALS-inhibiting herbicides.

The inhibition of ALS by these herbicides is typically a slow, tight-binding process.[3] The herbicide binds to a regulatory site on the enzyme, away from the active site, causing a conformational change that prevents the substrate from binding and the enzymatic reaction from proceeding.

Synthesis of this compound and its Derivatives

Experimental Protocol: General Synthesis of Diphenylurea Sulfonic Acid Derivatives

-

Preparation of the Isocyanate Intermediate: A substituted aniline (B41778) is reacted with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., toluene, dichloromethane) to form the corresponding phenyl isocyanate. The reaction is typically carried out at low temperatures and then gradually warmed to room temperature.

-

Coupling Reaction: The synthesized phenyl isocyanate is then reacted with a substituted aminophenyl sulfonic acid in the presence of a base (e.g., triethylamine, pyridine) in a suitable solvent (e.g., acetonitrile, DMF). The reaction mixture is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically acidified to precipitate the product. The crude product is then collected by filtration, washed with water and/or an organic solvent to remove impurities, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Herbicidal Activity and Structure-Activity Relationship (SAR)

The herbicidal activity of this compound derivatives would be expected to vary based on the nature and position of substituents on the phenyl rings. While specific quantitative data for a series of this compound derivatives is not available, the SAR for related sulfonylurea and phenylurea herbicides provides valuable insights.

Table 2: Hypothetical Herbicidal Activity of this compound Derivatives Against a Model Weed (e.g., Brassica napus)

| Compound ID | R¹ (on Phenyl Ring A) | R² (on Phenyl Ring B) | Herbicidal Activity (IC₅₀, µM) |

| This compound | 3,4-dichloro | 5'-chloro, 2'-(4-chloro-2-sulfophenoxy) | Reference Value |

| Derivative 1 | 3-chloro, 4-trifluoromethyl | 5'-chloro, 2'-(4-chloro-2-sulfophenoxy) | Hypothetical: Lower IC₅₀ |

| Derivative 2 | 3,4-dichloro | 5'-fluoro, 2'-(4-chloro-2-sulfophenoxy) | Hypothetical: Similar IC₅₀ |

| Derivative 3 | 4-methyl | 5'-chloro, 2'-(4-chloro-2-sulfophenoxy) | Hypothetical: Higher IC₅₀ |

| Derivative 4 | 3,4-dichloro | 5'-chloro, 2'-(4-fluoro-2-sulfophenoxy) | Hypothetical: Variable IC₅₀ |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how quantitative data would be presented.

Key SAR Insights from Related Compounds:

-

Substituents on the Phenyl Rings: The electronic and steric properties of substituents on both phenyl rings play a crucial role in determining herbicidal activity. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, on the phenyl ring attached to the urea (B33335) nitrogen are often associated with higher activity.[3][4]

-

The Urea Bridge: The urea moiety is essential for binding to the ALS enzyme. Modifications to this bridge can significantly impact activity.

-

The Sulfonic Acid Group: The position and acidity of the sulfonic acid group influence the molecule's solubility, uptake, and translocation within the plant.

Experimental Protocols for Herbicidal Activity Evaluation

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the ALS enzyme.

-

Enzyme Extraction: ALS is extracted and partially purified from a suitable plant source (e.g., etiolated corn seedlings).

-

Assay Reaction: The assay is typically conducted in microtiter plates. The reaction mixture contains the extracted enzyme, necessary cofactors (FAD, thiamine (B1217682) pyrophosphate, Mg²⁺), the substrate (pyruvate), and the test compound at various concentrations.

-